molecular formula C10H10BrF B13540490 1-((E)-4-bromobut-1-enyl)-4-fluorobenzene

1-((E)-4-bromobut-1-enyl)-4-fluorobenzene

Cat. No.: B13540490
M. Wt: 229.09 g/mol
InChI Key: JPLHLZUZWJZORV-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobut-1-en-1-yl)-4-fluorobenzene is an organic compound with the molecular formula C10H10BrF It is characterized by the presence of a bromobut-1-en-1-yl group attached to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobut-1-en-1-yl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 4-bromobut-1-ene under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where 4-fluorobenzene is reacted with 4-bromobut-1-ene in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobut-1-en-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include saturated hydrocarbons.

Scientific Research Applications

1-(4-Bromobut-1-en-1-yl)-4-fluorobenzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobut-1-en-1-yl)-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-(4-Bromobut-1-en-1-yl)benzene: Similar structure but lacks the fluorine atom.

    4-(4-Bromobut-1-en-1-yl)-1,2-difluorobenzene: Contains an additional fluorine atom.

    1-Bromo-4-[(1E)-4-bromobut-1-en-1-yl]benzene: Contains an additional bromine atom.

Uniqueness: 1-(4-Bromobut-1-en-1-yl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

1-[(E)-4-bromobut-1-enyl]-4-fluorobenzene

InChI

InChI=1S/C10H10BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1,3-7H,2,8H2/b3-1+

InChI Key

JPLHLZUZWJZORV-HNQUOIGGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCBr)F

Canonical SMILES

C1=CC(=CC=C1C=CCCBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.